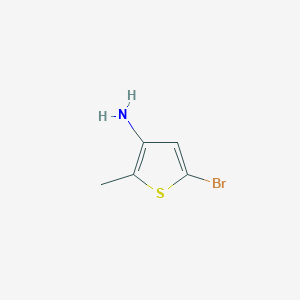![molecular formula C9H10N4O B13694472 [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex heterocyclic compounds .
科学的研究の応用
Chemistry
In chemistry, [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol serves as a versatile building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology
Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials .
作用機序
The mechanism of action of [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and biological responses .
類似化合物との比較
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 3-(4-Pyridyl)-5-amino-4-pyrazolecarboxamide
- 5-Amino-3-(4-pyridyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, [5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
(3-amino-5-pyridin-4-yl-1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-9-7(5-14)8(12-13-9)6-1-3-11-4-2-6/h1-4,14H,5H2,(H3,10,12,13) |
InChIキー |
VTXCGLBWRPXPEM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C(=NN2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


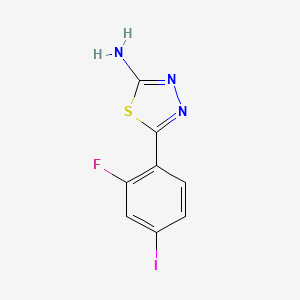


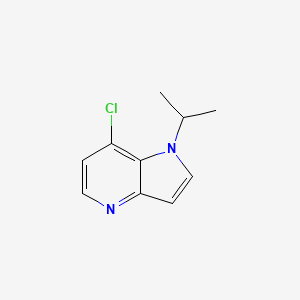
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)

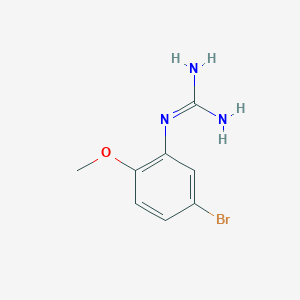
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
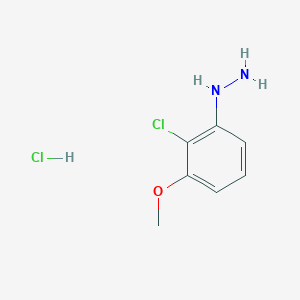
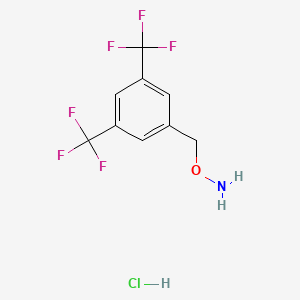
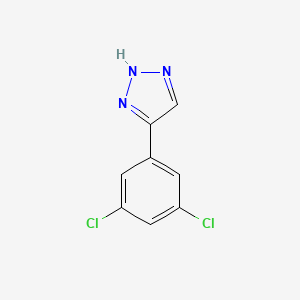
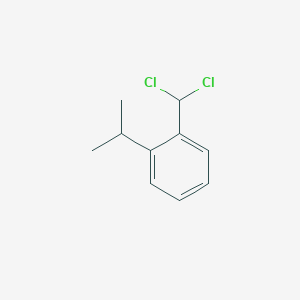
![1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
